

An In-depth Technical Guide to 3-Iodopentane (CAS 1809-05-8)

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Compound of Interest

Compound Name: 3-Iodopentane

Cat. No.: B157830

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Introduction

3-Iodopentane (CAS Number: 1809-05-8) is a secondary alkyl iodide that serves as a versatile and valuable intermediate in advanced organic synthesis.^[1] Its significance lies primarily in the reactivity of its carbon-iodine bond, which allows it to act as an effective alkylating agent.^[1] The iodine atom is an excellent leaving group, facilitating a range of nucleophilic substitution and elimination reactions.^[1] This property makes **3-iodopentane** a useful building block in the synthesis of complex organic molecules, including novel pharmacophores and materials.^[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of **3-iodopentane** are summarized below. These characteristics are critical for its handling, application in reactions, and purification.

Property	Value	Reference(s)
CAS Number	1809-05-8	[1][2][3]
Molecular Formula	C ₅ H ₁₁ I	[2][3][4]
Molecular Weight	198.05 g/mol	[1][2][3]
IUPAC Name	3-iodopentane	[1][3]
Appearance	Liquid	[5]
Boiling Point	146.6 °C at 760 mmHg	[2][6]
Melting Point	-85.6 °C (estimate)	[6]
Density	1.52 g/cm ³	[2][6]
Refractive Index	1.497	[2][6][7]
Flash Point	44.6 °C	[2][6]
Vapor Pressure	5.82 mmHg at 25°C	[2][6]
LogP (Octanol/Water)	2.61	[2][6]
InChI Key	VRQDQJYBWZERBW- UHFFFAOYSA-N	[1][3]
Canonical SMILES	CCC(CC)I	[3][6]

Spectroscopic and Chromatographic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **3-iodopentane**.

Data Type	Information	Reference(s)
^1H & ^{13}C NMR	Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. Due to a plane of symmetry in 3-iodopentane, its NMR spectra are simplified compared to its isomers.[1]	[1]
Mass Spectrometry (MS)	Gas chromatography-mass spectrometry (GC-MS) is used to identify 3-iodopentane and the volatile products of its reactions, such as the alkenes formed during elimination.[1]	[1]
Kovats Retention Index (RI)	Non-polar column: 876, 876.1 Polar column: 1093	[3][8]

Synthesis Protocols

3-Iodopentane can be synthesized through several common methods in organic chemistry. Below are representative protocols for two effective approaches.

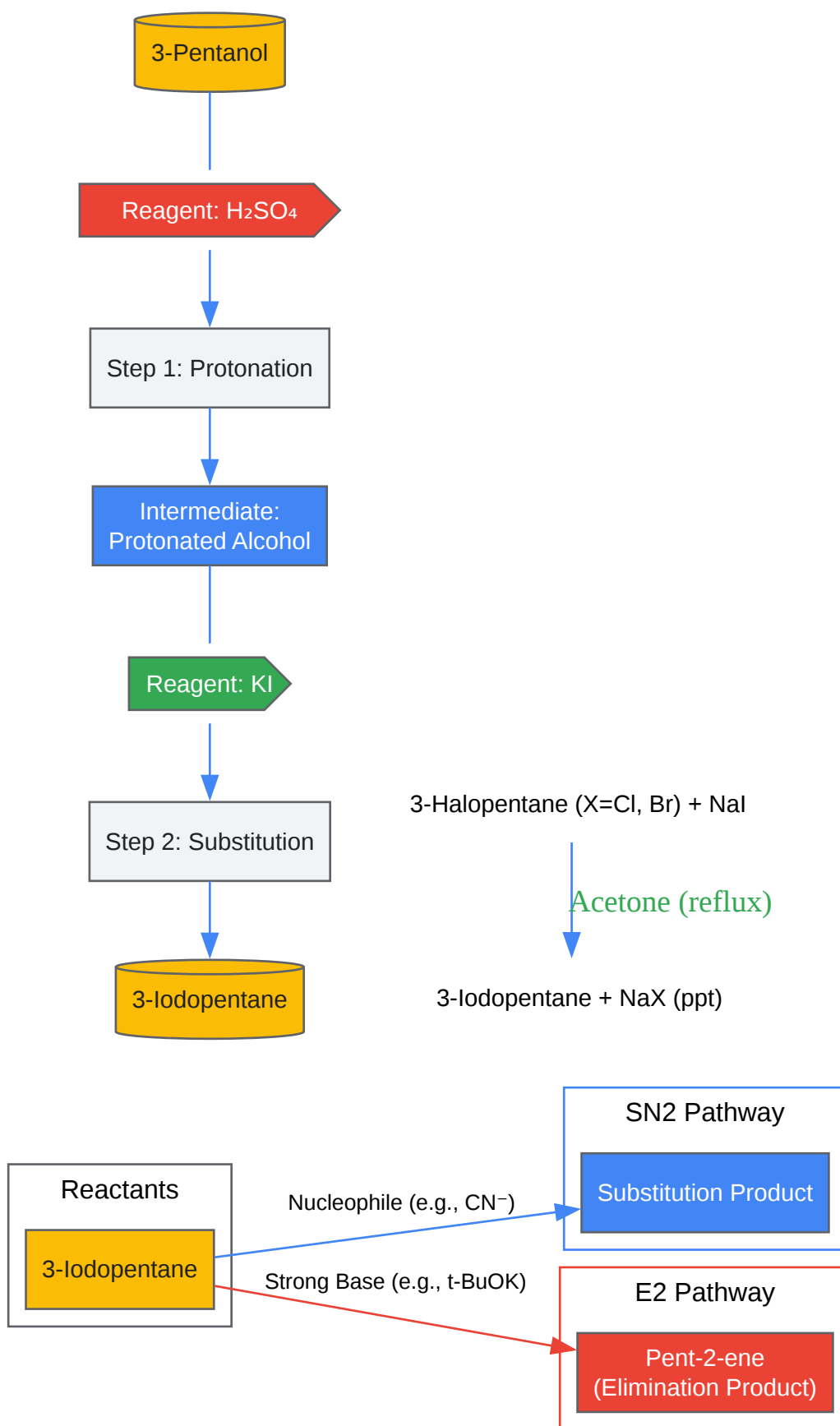
Synthesis from 3-Pentanol

This method involves a two-step nucleophilic substitution, where the hydroxyl group of 3-pentanol is first converted into a good leaving group and then displaced by iodide.[9]

Experimental Protocol:

- **Protonation:** To a stirred solution of 3-pentanol in a suitable non-nucleophilic solvent, slowly add a strong acid such as sulfuric acid (H_2SO_4) at low temperature (e.g., 0 °C) to protonate the hydroxyl group, forming a good leaving group (water).
- **Nucleophilic Substitution:** Introduce a source of iodide, such as potassium iodide (KI) or sodium iodide (NaI), to the reaction mixture.

- Reaction: Allow the mixture to warm to room temperature or heat gently to facilitate the S_N2 displacement of the water molecule by the iodide ion.
- Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with water and extract the crude **3-iodopentane** with an organic solvent (e.g., diethyl ether).
- Purification: Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the solution over an anhydrous salt (e.g., $MgSO_4$), filter, and concentrate under reduced pressure. The final product can be purified by distillation.



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